2-Thiosophorose

Description

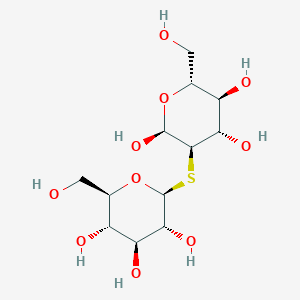

2-Thiosophorose is a thioglycoside disaccharide characterized by a sulfur atom replacing the oxygen in the glycosidic bond. Its systematic name is β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl sulfide, with the sulfur atom bridging the C1 of one glucose unit and C2 of another. This compound is notable for its metabolic stability compared to oxygen-linked glycosides, making it valuable in studying carbohydrate-active enzymes and glycomimetic drug development .

Key synthesis routes involve nitro sugar derivatives. For example, Petrušová et al. (1996) synthesized this compound via a nitro sugar intermediate (per-O-acetylated 1,2-dideoxy-1-nitro-D-arabino-hex-1-enitol), followed by a Nef reaction to yield the final product. A unique property is its facile epimerization in aqueous sodium bicarbonate at ambient temperature, forming a 1:4 equilibrium mixture with 2-thioepisophorose (α-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl sulfide) .

Properties

CAS No. |

158213-27-5 |

|---|---|

Molecular Formula |

C12H22O10S |

Molecular Weight |

358.36 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-2,4,5-triol |

InChI |

InChI=1S/C12H22O10S/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1 |

InChI Key |

LZOBVHNAVZABHO-NCFXGAEVSA-N |

SMILES |

C(C1C(C(C(C(O1)O)SC2C(C(C(C(O2)CO)O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)SC2C(C(C(C(O2)CO)O)O)O)O)O)O |

Other CAS No. |

158213-27-5 |

Synonyms |

2-thiosophorose 2-thiosophorose, (beta)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

2-Thioepisophorose

- Structure: α-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl sulfide.

- Synthesis: Produced alongside 2-thiosophorose via the same nitro sugar intermediate. Epimerization occurs at the anomeric carbon (C1) due to proton exchange at H-2, as confirmed by ¹H NMR studies .

- Stability : Less thermodynamically stable than this compound. Constitutes ~20% of the equilibrium mixture in aqueous solution.

2-Thiokojibiose

- Structure: β-D-glucopyranosyl-(1→2)-β-D-fructofuranosyl sulfide.

- Synthesis: Enzymatic approaches using glycosynthases (mutant glycosidases) are common. For example, engineered β-glucosidases catalyze transglycosylation with thioglycosyl fluorides as donors .

- Applications: Used to study fructofuranosidase specificity and develop stable glycosidase inhibitors.

2-Thioglucobioses

- Structure: Includes isomers like β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl sulfide.

- Synthesis : Chemoenzymatic methods dominate. Glycosynthase mutants (e.g., from laminaribiosidase) enable regioselective synthesis .

- Stability : Resistant to hydrolysis by most glycosidases, making them ideal for probing enzyme mechanisms.

Comparative Data Table

Stability and Reactivity

- Epimerization : Unique to this compound and 2-thioepisophorose. Driven by H-2 proton exchange in aqueous media, facilitating interconversion. This property is absent in 2-thiokojibiose and most 2-thioglucobioses .

- Enzymatic Resistance: All thio-oligosaccharides resist hydrolysis by canonical glycosidases, but this compound’s epimerization complicates its use in long-term enzymatic assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.